molecular formula C12H10ClN3O2 B2838220 N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine CAS No. 3723-71-5

N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine

Cat. No.: B2838220
CAS No.: 3723-71-5
M. Wt: 263.68
InChI Key: QJOVPRXBSUNPRO-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine: is a chemical compound characterized by its molecular structure, which includes a nitro group attached to a pyridine ring and a chlorophenyl group

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of nitro-containing compounds with biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine typically involves the nitration of pyridine derivatives. The process may start with the chlorination of benzyl chloride to produce 4-chlorobenzyl chloride, which is then reacted with 2-aminopyridine under nitration conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

  • Substitution: Substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents are hydrogen gas and metal catalysts like palladium on carbon.

  • Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and other oxidized forms.

  • Reduction Products: Amines and related compounds.

  • Substitution Products: Various substituted phenyl derivatives.

Comparison with Similar Compounds

  • N-[(3-chlorophenyl)methyl]-3-nitropyridin-2-amine

  • N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine

  • N-[(4-bromophenyl)methyl]-3-nitropyridin-2-amine

Uniqueness: N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine stands out due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and biological effects.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-10-5-3-9(4-6-10)8-15-12-11(16(17)18)2-1-7-14-12/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOVPRXBSUNPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10.3 g of 2-hydroxy-3-nitropyridine and 25.5 ml of thionyl chloride was heated under reflux for 2.5 hours, after which 1.1 ml of dimethylformamide were rapidly added to the mixture, which was then heated under reflux for 2.5 hours. At the end of this time, the reaction mixture was freed from the solvent by evaporation under reduced pressure. 80 ml of toluene and 19.1 g of sodium carbonate were added to the residue thus obtained, and then a solution of 12.3 ml of 4-chlorobenzylamine in 20 ml of toluene was added dropwise to the resulting mixture, which was then stirred at 85° C. for 4 hours. At the end of this time, the insoluble material in the reaction mixture was removed by filtration. The filtrate was washed with water and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was crystallized by trituration with 2-propanol, to give 12.0 g of the title compound, melting at 95°-96° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
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25.5 mL
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reactant
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1.1 mL
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12.3 mL
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reactant
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 26.5 g of 2-chloro-3-nitropyridine, 23.7 g of 4-chlorobenzylamine and 25 ml of 2-methyl-5-ethylpyridine in 200 ml of xylene is refluxed for 12 hours. The reaction mixture is then cooled, water and acetic acid are added and the resulting mixture is then extracted with ether. The organic phase is dried over magnesium sulfate, filtered and then evaporated under vacuum to give an oil which crystallizes from isopropyl ether. The crystals are filtered off and then dried to give 27 of 2-(4-chlorophenylmethylamino)-3-nitropyridine in the form of crystals melting at 100° C.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
Reaction Step One
Quantity
200 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution of 26.5 g of 2-chloro-3-nitropyridine, 23.7 g of 4-chlorobenzylamine and 25 ml of 2-methyl-5-ethylpyridine in 200 ml of xylene is refluxed for 12 hours. The reaction mixture is then cooled, water and acetic acid are added and the resulting mixture is then extracted with ether. The organic phase is dried over magnesium sulfate, filtered and then evaporated under vacuum to give an oil which crystallizes from isopropyl ether. The crystals are filtered off and then dried to give 27 g of 2-(4-chlorophenylmethylamino)-3-nitropyridine in the form of crystals melting at 100° C.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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